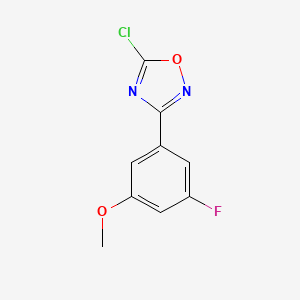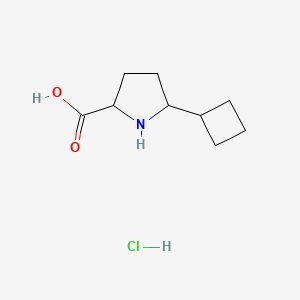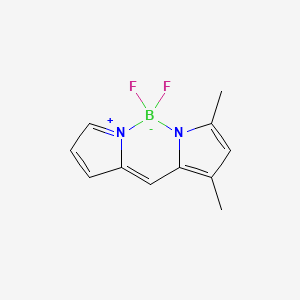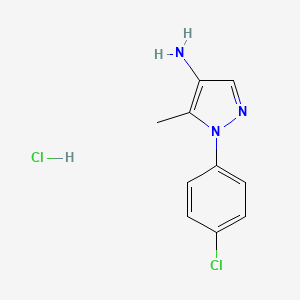
1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride
Vue d'ensemble
Description
1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride, commonly known as CP-514,999, is a novel, synthetic compound with promising therapeutic applications in the field of neuroscience. CP-514,999 has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and major depressive disorder. CP-514,999 is a selective agonist of the metabotropic glutamate receptor 5 (mGluR5), a G-protein-coupled receptor (GPCR) which is involved in the regulation of neuronal excitability. CP-514,999 has been shown to modulate glutamate-induced excitotoxicity, which is thought to be a major contributor to the development of many neurological disorders.
Applications De Recherche Scientifique
Neurological Studies
- The cannabinoid CB(1) receptor antagonist SR141716A has been shown to increase norepinephrine outflow in the rat anterior hypothalamus, which could play a significant role in its pharmacological actions, potentially extending to analogs like 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride (Tzavara et al., 2001).
Antipyretic Applications
- Novel pyrazolines have demonstrated antipyretic effects similar to dipyrone, suggesting potential antipyretic applications for structurally related compounds, including this compound (Souza et al., 2002).
Imaging Agents
- Radiosynthesis and in vivo evaluation of 11C-labeled pyrazole derivatives, including compounds structurally similar to this compound, have been explored for mapping cyclooxygenases, although with limitations due to nonspecific binding (Fujisaki et al., 2005).
Antihyperglycemic Agents
- The synthesis and antidiabetic characterization of pyrazol-3-one derivatives have shown potent antihyperglycemic effects in diabetic mice, indicating the potential for similar compounds to be developed as antihyperglycemic agents (Kees et al., 1996).
Aryl Hydrocarbon Receptor (AhR) Antagonists
- Novel compounds, such as 2-methyl-2H-pyrazole-3-carboxylic acid derivatives, have been identified for their ability to inhibit TCDD-induced AhR-dependent transcription, highlighting the potential for structurally related compounds to serve as AhR antagonists (Kim et al., 2006).
Mécanisme D'action
Target of Action
The primary target of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride is the histamine H1 receptors . These receptors play a crucial role in allergic reactions, as histamine interacts with H1 receptors and causes allergies when exposed to excessive amounts of an allergen .
Mode of Action
This compound acts as an antagonist or inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons, as well as increasing the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The compound affects the histaminergic neuron signaling pathway in the brain, which plays a role in maintaining wakefulness . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons, leading to increased signaling of other neurotransmitters in the brain .
Pharmacokinetics
For instance, pitolisant, a selective antagonist or inverse agonist of the histamine H3 receptor, has a plasma half-life of 10-12 hours .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic or inverse agonistic activity at the histamine H3 receptor. This results in enhanced activity of histaminergic neurons and increased signaling of other neurotransmitters in the brain . This can lead to a reduction in symptoms such as excessive daytime sleepiness in conditions like narcolepsy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger allergic reactions, which this compound can help mitigate by blocking histamine autoreceptors . .
Analyse Biochimique
Biochemical Properties
1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, such as glutathione peroxidase and glutathione reductase . These interactions suggest that this compound may have antioxidant properties, potentially protecting cells from oxidative damage.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the antioxidant response, thereby enhancing the cell’s ability to manage oxidative stress . Additionally, this compound may alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, molecular docking studies have shown that this compound can bind to the active sites of enzymes involved in oxidative stress pathways, thereby modulating their activity . These interactions can result in changes in gene expression and cellular function, highlighting the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under certain conditions, but it may degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. These findings highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and cellular metabolism. For example, it has been shown to affect the activity of enzymes involved in the glutathione pathway, leading to changes in metabolite levels and metabolic flux . These interactions suggest that this compound may influence cellular redox balance and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells may influence its activity and function, as well as its potential therapeutic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-7-10(12)6-13-14(7)9-4-2-8(11)3-5-9;/h2-6H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECUAESHJZMUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1435268.png)
![2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1435270.png)
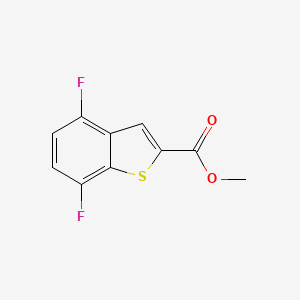
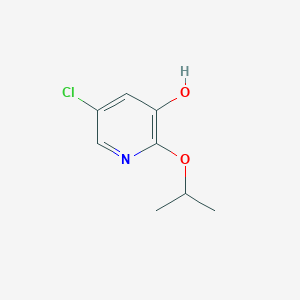
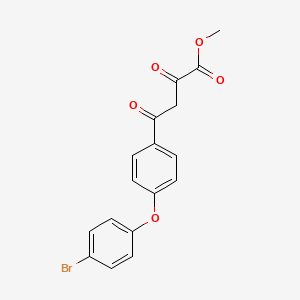
![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1435277.png)
![(2-Oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B1435278.png)
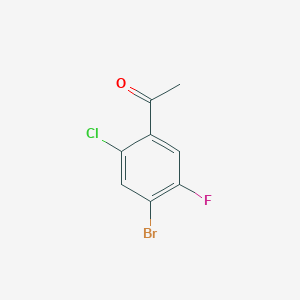
![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/structure/B1435280.png)
